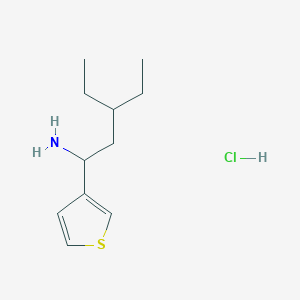

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride

CAS No.: 1864057-09-9

Cat. No.: VC3020096

Molecular Formula: C11H20ClNS

Molecular Weight: 233.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864057-09-9 |

|---|---|

| Molecular Formula | C11H20ClNS |

| Molecular Weight | 233.8 g/mol |

| IUPAC Name | 3-ethyl-1-thiophen-3-ylpentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H19NS.ClH/c1-3-9(4-2)7-11(12)10-5-6-13-8-10;/h5-6,8-9,11H,3-4,7,12H2,1-2H3;1H |

| Standard InChI Key | QVBBTWSBIGRODO-UHFFFAOYSA-N |

| SMILES | CCC(CC)CC(C1=CSC=C1)N.Cl |

| Canonical SMILES | CCC(CC)CC(C1=CSC=C1)N.Cl |

Introduction

Chemical Properties and Structure

Structural Comparison with Related Compounds

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is structurally related to several other compounds, including its isomer 3-ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride. Both compounds share the same molecular formula (C11H20ClNS) and molecular weight (233.8 g/mol), but differ in the position of the thiophene ring attachment. While 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride has the thiophene ring attached at position 3, its isomer features attachment at position 2, resulting in different spatial arrangements and potentially different biological activities.

Another structurally related compound is 1-(thiophen-3-yl)pentan-1-amine hydrochloride (CAS No.: 1864058-43-4), which lacks the ethyl substituent present in 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride . This compound has a molecular formula of C9H16ClNS and a lower molecular weight of 205.75 g/mol . The structural difference resulting from the absence of the ethyl group may significantly impact the compound's chemical reactivity, physical properties, and biological activities, despite the similarities in their core structures .

Additionally, 3-(thiophen-3-yl)pentan-3-amine hydrochloride (CAS No.: 2763758-93-4) represents another structural variant with a formula of C9H16ClNS and molecular weight of 205.75 g/mol . In this compound, the amine group is located at position 3 rather than position 1, creating a tertiary carbon center that bears the amine functionality . This structural variation likely results in different stereochemical properties and biological activities compared to 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride .

Table 1: Comparison of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride | 1864057-09-9 | C11H20ClNS | 233.8 | Thiophene at position 3, ethyl group at position 3 |

| 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride | 1864057-68-0 | C11H20ClNS | 233.8 | Thiophene at position 2, ethyl group at position 3 |

| 1-(Thiophen-3-yl)pentan-1-amine hydrochloride | 1864058-43-4 | C9H16ClNS | 205.75 | Thiophene at position 3, no ethyl substituent |

| 3-(Thiophen-3-yl)pentan-3-amine hydrochloride | 2763758-93-4 | C9H16ClNS | 205.75 | Amine at position 3, thiophene at position 3 |

Synthesis Methods

Chemical Reactions and Modifications

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride can participate in a variety of chemical reactions that modify its structure and potentially enhance its biological activity. As an amine derivative, it can undergo nucleophilic substitution reactions with various electrophiles, including alkyl halides, acid chlorides, and aldehydes/ketones. These reactions can introduce additional functional groups or structural elements that may tune the compound's physical properties, chemical reactivity, and biological activities for specific applications.

The thiophene ring in 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is susceptible to electrophilic aromatic substitution reactions, similar to other thiophene derivatives. These reactions can occur at various positions of the thiophene ring depending on the electronic effects of the substituents and the specific reaction conditions. The potential for these reactions provides opportunities for further structural modifications that could lead to the development of novel derivatives with enhanced properties or specifically tailored functionalities for particular applications.

Additionally, the amine group in 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride can be further functionalized through reactions such as acylation, alkylation, or reductive amination. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are important factors that influence its pharmacokinetic properties and potential therapeutic effectiveness. The hydrochloride salt form can also be converted to the free base or other salt forms as needed for specific applications, providing flexibility in formulation and delivery systems.

Biological Activities and Applications

Interaction with Biological Targets

Research indicates that thiophene derivatives, including 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride, exhibit potential interactions with various biological targets that may lead to therapeutic effects. The compound's mechanism of action is thought to involve interactions with neurotransmitter receptors, which could make it relevant for applications in treating neurological or psychiatric disorders. These interactions are likely influenced by the compound's unique structural features, particularly the thiophene ring and the amine functionality, which can form key hydrogen bonds and other non-covalent interactions with receptor binding sites.

The presence of the ethyl group at position 3 in 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride may enhance its interaction with biological systems compared to simpler analogs, potentially leading to distinct pharmacological profiles. This structural modification could affect the compound's binding affinity, selectivity, and efficacy at specific receptors or enzymes, which are critical parameters in drug development. Understanding these structure-activity relationships is essential for the rational design and optimization of thiophene derivatives for specific therapeutic applications.

Studies on the interactions of 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride with biological targets are ongoing, with researchers employing various techniques such as molecular docking, surface plasmon resonance, and other binding assays to elucidate its detailed mechanism of action. These investigations aim to identify the specific molecular targets and binding modes of the compound, which would provide valuable insights for its potential therapeutic applications and guide the development of more effective derivatives. The results of these studies may also contribute to a broader understanding of the pharmacological activities of thiophene derivatives and their potential as drug candidates.

Research Methodologies and Techniques

Analytical Methods for Characterization

The characterization of 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride and its derivatives typically involves a combination of spectroscopic, chromatographic, and computational techniques that provide complementary information about their structural, physicochemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is commonly used to elucidate the compound's structure by providing information about the chemical environment of hydrogen and carbon atoms. Mass spectrometry is another crucial technique that allows for the determination of the compound's molecular weight and fragmentation pattern, which can confirm its identity and purity.

Infrared (IR) spectroscopy is valuable for identifying the functional groups present in 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride, such as the amine group and the thiophene ring, by detecting characteristic absorption bands associated with specific molecular vibrations. Ultraviolet-visible (UV-Vis) spectroscopy can provide insights into the compound's electronic structure and potential for light absorption, which may be relevant for certain applications or for monitoring reactions involving this compound. X-ray crystallography, when applicable, offers detailed information about the three-dimensional structure of the compound in its crystalline form, including bond lengths, bond angles, and intermolecular interactions.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for assessing the purity of 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride and for separating and quantifying it in complex mixtures. These techniques, especially when coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for detailed analysis of the compound and its potential impurities or metabolites. The integration of these analytical methods enables comprehensive characterization of 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride, supporting its development for various applications in medicinal chemistry and organic synthesis.

Computational Studies and Molecular Modeling

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride will likely focus on establishing detailed structure-activity relationships to understand how specific structural features contribute to its biological activities. This will involve synthesizing and testing a series of derivatives with systematic variations in the thiophene ring, the amine functionality, and the ethyl substituent to identify the key structural elements that influence binding affinity, selectivity, and efficacy at specific targets. Advanced computational methods, combined with experimental validation, will be essential for efficiently exploring the chemical space around 3-ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride and identifying the most promising derivatives for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume